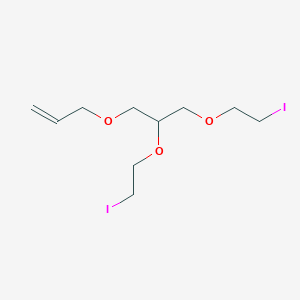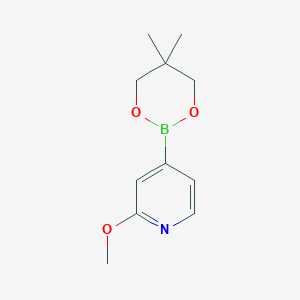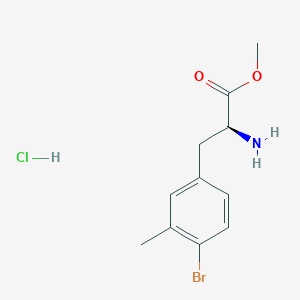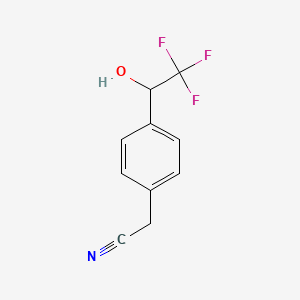
2-(4-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl)acetonitrile is an organic compound characterized by the presence of a trifluoromethyl group, a hydroxyethyl group, and a phenyl ring attached to an acetonitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl)acetonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromoacetophenone and 2,2,2-trifluoroethanol.
Grignard Reaction: The first step involves the formation of a Grignard reagent by reacting 4-bromoacetophenone with magnesium in anhydrous ether.
Addition Reaction: The Grignard reagent is then reacted with 2,2,2-trifluoroethanol to form the intermediate 4-(2,2,2-trifluoro-1-hydroxyethyl)phenylmethanol.
Oxidation: The intermediate is oxidized using an oxidizing agent such as PCC (Pyridinium chlorochromate) to yield 4-(2,2,2-trifluoro-1-hydroxyethyl)benzaldehyde.
Nitrile Formation: Finally, the benzaldehyde is converted to the acetonitrile derivative using a cyanide source such as sodium cyanide under basic conditions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, KMnO₄, or Jones reagent.
Reduction: LiAlH₄, H₂/Pd-C, or NaBH₄.
Substitution: Halogens (Br₂, Cl₂), nitrating agents (HNO₃/H₂SO₄), or sulfonating agents (SO₃/H₂SO₄).
Major Products
Oxidation: 2-(4-(2,2,2-Trifluoro-1-oxoethyl)phenyl)acetonitrile.
Reduction: 2-(4-(2,2,2-Trifluoro-1-aminoethyl)phenyl)acetonitrile.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry
2-(4-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl)acetonitrile is used as a building block in organic synthesis, particularly in the development of fluorinated compounds which are valuable in pharmaceuticals and agrochemicals.
Biology
In biological research, this compound can be used to study the effects of trifluoromethyl groups on biological activity and molecular interactions.
Medicine
The compound’s derivatives may exhibit pharmacological properties, making it a candidate for drug discovery and development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with unique properties such as enhanced stability and reactivity.
Mecanismo De Acción
The mechanism by which 2-(4-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl)acetonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The trifluoromethyl group can enhance the compound’s metabolic stability and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl)ethanol: Similar structure but with an ethanol group instead of acetonitrile.
4-(2,2,2-Trifluoro-1-hydroxyethyl)benzonitrile: Similar structure but with a benzonitrile group instead of acetonitrile.
Uniqueness
2-(4-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl)acetonitrile is unique due to the presence of both a trifluoromethyl group and an acetonitrile group, which confer distinct chemical properties such as increased lipophilicity and reactivity. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
Propiedades
Fórmula molecular |
C10H8F3NO |
|---|---|
Peso molecular |
215.17 g/mol |
Nombre IUPAC |
2-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]acetonitrile |
InChI |
InChI=1S/C10H8F3NO/c11-10(12,13)9(15)8-3-1-7(2-4-8)5-6-14/h1-4,9,15H,5H2 |
Clave InChI |
IREOCCRYIXYBJF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CC#N)C(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



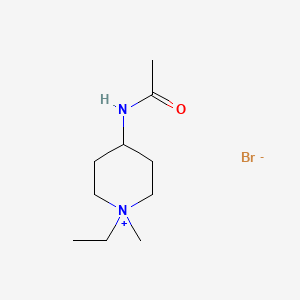
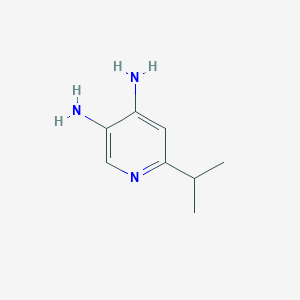
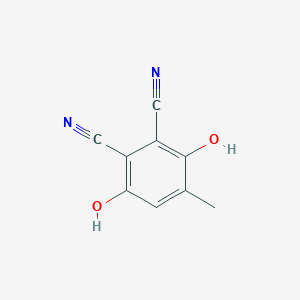
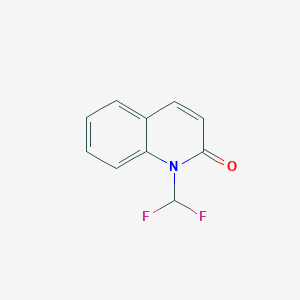

![10H-5,10-[1,2]benzenoacridophosphine](/img/structure/B12956202.png)
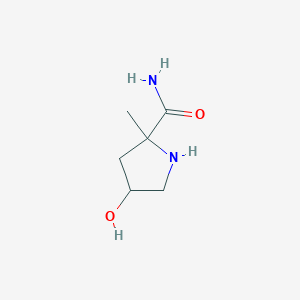
![3-(3-Chlorophenyl)-N-(1-(pyridin-3-yl)ethyl)pyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B12956210.png)
